molecular formula C11H10N2O3 B12866092 6-Amino-4-methoxyquinoline-2-carboxylic acid

6-Amino-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B12866092
M. Wt: 218.21 g/mol
InChI Key: INVYNARMZWSAIZ-UHFFFAOYSA-N
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Description

6-Amino-4-methoxyquinoline-2-carboxylic acid is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-methoxyaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino group, leading to different derivatives.

    Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution can lead to a variety of functionalized quinolines.

Scientific Research Applications

6-Amino-4-methoxyquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features.

    4-Aminoquinoline: Known for its antimalarial properties.

    Quinoline-2-carboxylic acid: A basic quinoline derivative used in various chemical syntheses.

Uniqueness

6-Amino-4-methoxyquinoline-2-carboxylic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

6-amino-4-methoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,12H2,1H3,(H,14,15)

InChI Key

INVYNARMZWSAIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)N)C(=O)O

Origin of Product

United States

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